molecular formula C9H14N2 B1605940 N-(3-aminopropyl)aniline CAS No. 4742-01-2

N-(3-aminopropyl)aniline

Cat. No. B1605940
CAS RN: 4742-01-2
M. Wt: 150.22 g/mol
InChI Key: DOSWHECVUKBMCG-UHFFFAOYSA-N
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Description

“N-(3-aminopropyl)aniline” is an aromatic amine. It has an empirical formula of C9H14N2 and a molecular weight of 150.22 . This compound is commonly used in the field of chemistry and biology.


Synthesis Analysis

The synthesis of anilines, including “N-(3-aminopropyl)aniline”, involves various methods and applications. The process includes reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates . Aniline synthesis by amination (arylation) is one of the common methods .


Molecular Structure Analysis

The molecular structure of “N-(3-aminopropyl)aniline” is represented by the SMILES string NCCCNC1=CC=CC=C1 . This indicates that the compound consists of a benzene ring attached to an aminopropyl group.


Chemical Reactions Analysis

“N-(3-aminopropyl)aniline” can undergo various chemical reactions. For instance, it can participate in the N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst . It can also show altered H-atom loss behavior compared to aniline .


Physical And Chemical Properties Analysis

“N-(3-aminopropyl)aniline” is a solid compound . It has a density of 1.0±0.1 g/cm3 . The compound’s boiling point is 287.9±23.0 °C at 760 mmHg .

Scientific Research Applications

Surface Functionalization

N-(3-aminopropyl)aniline: is widely used in surface functionalization due to its ability to introduce functional groups onto surfaces. This process is crucial for the synthesis of nanoparticles, ligand immobilization, and enhancing adhesion strength in organic polymers . The amino group in the compound acts as a binding site, allowing for various surface modifications, which is essential in creating tailored interfaces for specific applications.

Polymer Composites and Coatings

The compound plays a significant role in the development of polymer composites and coatings. It acts as a silane coupling agent, improving the interfacial adhesive strength between different materials . This results in composites with enhanced mechanical, physical, swelling, and dynamic viscoelastic properties, making it valuable for multi-materialization in industrial processes.

Biosensing Applications

In biosensing, N-(3-aminopropyl)aniline is used for surface silanization, which is a method to attach biomolecules to surfaces . This process is critical for the development of highly sensitive and selective biosensors. The compound’s bifunctional nature allows for stable surface functionalization, which is essential for effective bioreceptor immobilization and improved biosensor performance.

Asphalt Binder Modification

The compound is also used in the modification of asphalt binders. It improves the properties of the aggregated surface, leading to better performance of asphalt in terms of durability and resistance to environmental factors . This application is crucial for the construction industry, especially in the development of roads and infrastructure.

Safety and Hazards

“N-(3-aminopropyl)aniline” is considered hazardous. It is toxic if swallowed and causes severe skin burns and eye damage . It may also cause damage to organs through prolonged or repeated exposure .

Future Directions

“N-(3-aminopropyl)aniline” has found widespread use in the field of chemistry and biology. It has been used in the formulation of various commercial biocides . Future research may focus on improving the stability and efficiency of this compound in various applications .

properties

IUPAC Name

N'-phenylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSWHECVUKBMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70330164
Record name N-(3-aminopropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4742-01-2
Record name N-(3-aminopropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-aminopropyl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Prepared in the manner of Example 1, Step A from aniline and 3-bromopropylamine hydrobromide salt.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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